molecular formula C16H16N2O2 B1382789 Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1416713-17-1

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B1382789
CAS RN: 1416713-17-1
M. Wt: 268.31 g/mol
InChI Key: ZFXIQPWJLUFVIE-UHFFFAOYSA-N
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Description

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a heterocyclic compound with the chemical formula C16H16N2O2 . It belongs to the family of naphthyridine derivatives.


Synthesis Analysis

The synthesis of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves a reaction with propargylamine in the presence of NaAuCl4, which affords an intermediate compound . In the final step, the reaction between this intermediate with 4-(4-fluorophenoxy)aniline affords the 1,6-naphthyridine analogue .


Molecular Structure Analysis

The molecular structure of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .


Physical And Chemical Properties Analysis

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has a molecular weight of 268.32 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment . Its InChI Code is 1S/C16H16N2O2/c19-16 (20-12-13-5-2-1-3-6-13)18-10-8-15-14 (11-18)7-4-9-17-15/h1-7,9H,8,10-12H2 .

Scientific Research Applications

Axial Chirality and Receptor Antagonistic Activities

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives have been studied for their potential as tachykinin NK(1) receptor antagonists. One study synthesized cyclic analogues of this compound, focusing on the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety for NK(1) receptor recognition. The compounds exhibited significant antagonistic activities both in vitro and in vivo, suggesting potential clinical applications for bladder function disorders (Natsugari et al., 1999).

Antiviral and Antibacterial Properties

The benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate scaffold has been implicated in the development of HIV-integrase inhibitors. Derivatives of this compound showed potent antiviral activity in cellular assays, especially when certain substituents were attached to the naphthyridinone ring system. This suggests its significant role in the design of new antiviral drugs (Boros et al., 2009). Additionally, this compound has been linked to the synthesis and study of antibacterial agents, further emphasizing its importance in medicinal chemistry (Bouzard et al., 1992).

Synthesis and Structural Studies

A variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones with aryl substitutions have been synthesized, demonstrating the compound's versatility and potential for creating diverse derivatives. These studies provide insights into the structural aspects of the compound and its derivatives, which are crucial for understanding their potential applications in various fields of research (Murray et al., 2023).

Optical Properties and Material Science Applications

The study of solvatochromism in derivatives of benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has provided insights into the interaction of these compounds with solvents of different polarities. This understanding is valuable for applications in material sciences, particularly in designing compounds with specific optical properties (Santo et al., 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

benzyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-8-15-14(11-18)7-4-9-17-15/h1-7,9H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXIQPWJLUFVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148466
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

1416713-17-1
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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